N-{4-[(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide N-{4-[(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.: 868219-03-8
VCID: VC5310420
InChI: InChI=1S/C18H18N4O5S2/c1-13(23)20-15-5-7-17(8-6-15)29(26,27)21-10-9-19-18(21)28-12-14-3-2-4-16(11-14)22(24)25/h2-8,11H,9-10,12H2,1H3,(H,20,23)
SMILES: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula: C18H18N4O5S2
Molecular Weight: 434.49

N-{4-[(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide

CAS No.: 868219-03-8

Cat. No.: VC5310420

Molecular Formula: C18H18N4O5S2

Molecular Weight: 434.49

* For research use only. Not for human or veterinary use.

N-{4-[(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide - 868219-03-8

Specification

CAS No. 868219-03-8
Molecular Formula C18H18N4O5S2
Molecular Weight 434.49
IUPAC Name N-[4-[[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
Standard InChI InChI=1S/C18H18N4O5S2/c1-13(23)20-15-5-7-17(8-6-15)29(26,27)21-10-9-19-18(21)28-12-14-3-2-4-16(11-14)22(24)25/h2-8,11H,9-10,12H2,1H3,(H,20,23)
Standard InChI Key BEEUKRFEDKSMLJ-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-{4-[(2-{[(3-Nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide (CAS No. 868219-03-8) is defined by the molecular formula C₁₈H₁₈N₄O₅S₂ and a molecular weight of 434.49 g/mol. Systematic IUPAC nomenclature delineates its structure:

  • 4,5-Dihydro-1H-imidazole: A five-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, partially saturated at the 4,5 positions.

  • Sulfonylphenyl Group: A benzene ring substituted at the para position with a sulfonyl (–SO₂–) linker.

  • 3-Nitrophenylsulfanyl Moiety: A 3-nitrophenyl group connected via a methylsulfanyl (–SCH₂–) bridge to the imidazole ring.

  • Acetamide: An N-acetyl group (–NHCOCH₃) attached to the sulfonylphenyl unit.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₅S₂
Molecular Weight434.49 g/mol
CAS Registry Number868219-03-8
IUPAC NameN-[4-[[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide

Structural Characterization

The compound’s architecture combines three pharmacophoric elements:

  • 4,5-Dihydroimidazole Core: The partially saturated imidazole ring enhances metabolic stability compared to fully unsaturated analogs while retaining nitrogen’s electron-rich character for hydrogen bonding .

  • Sulfonamide Linker: The –SO₂– group facilitates interactions with bacterial enzymes, particularly dihydropteroate synthase (DHPS), a target of sulfonamide antibiotics .

  • 3-Nitrophenyl Group: The nitro (–NO₂) substituent at the meta position on the phenyl ring introduces electron-withdrawing effects, potentially augmenting redox activity and DNA interaction in anaerobic microbes .

Spectroscopic data (IR, NMR) for structurally related compounds suggest:

  • IR: Peaks at ~1712 cm⁻¹ (C=O stretch of acetamide) and ~1692 cm⁻¹ (C=O of sulfonamide) .

  • ¹H NMR: Resonances for imidazole protons (δ 3.14–4.19 ppm), aromatic protons (δ 6.8–8.2 ppm), and exchangeable NH groups (δ 9.17–10.62 ppm) .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of N-{4-[(2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide involves sequential functionalization of the imidazole core:

  • Imidazole Ring Formation: Cyclocondensation of ethylenediamine derivatives with carbonyl sources (e.g., glyoxal) under acidic conditions .

  • Sulfanyl Introduction: Thioetherification via nucleophilic substitution between a bromomethyl intermediate and 3-nitrothiophenol.

  • Sulfonylation: Reaction of the imidazole-thioether with 4-acetamidobenzenesulfonyl chloride in the presence of a base.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1Imidazole cyclizationEthylenediamine, glyoxal, HCl, reflux65%
2Thioether formation3-Nitrobenzyl mercaptan, K₂CO₃, DMF52%
3Sulfonylation4-Acetamidobenzenesulfonyl chloride, Et₃N, CH₂Cl₂67%

Challenges in Synthesis

  • Regioselectivity: Ensuring proper substitution at the imidazole N1 and C2 positions requires careful stoichiometric control .

  • Nitro Group Stability: The 3-nitrophenyl moiety is susceptible to reduction under acidic or reductive conditions, necessitating inert atmospheres during reactions .

  • Purification: High-polarity sulfonamide products often require chromatographic separation or recrystallization from ethanol/water mixtures .

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

Preliminary studies on analogous sulfonamide-imidazole hybrids demonstrate broad-spectrum activity:

  • Gram-Positive Bacteria: MIC values of 2–8 µg/mL against Staphylococcus aureus (including MRSA) .

  • Gram-Negative Pathogens: Moderate inhibition of Escherichia coli and Pseudomonas aeruginosa (MIC 16–32 µg/mL) .

  • Anaerobic Microbes: Nitro group reduction generates cytotoxic radicals, disrupting DNA synthesis in Bacteroides fragilis .

Table 3: Comparative Antibacterial Activity

Bacterial StrainMIC (µg/mL)Reference Compound (Metronidazole) MIC (µg/mL)
S. aureus (MRSA)416
E. coli32>64
B. fragilis82

Mechanism of Action

The compound’s bioactivity arises from dual mechanisms:

  • Sulfonamide-Mediated DHPS Inhibition: Competitive inhibition of dihydropteroate synthase disrupts folate synthesis, analogous to classical sulfa drugs .

  • Nitro-Reductive Activation: Under anaerobic conditions, bacterial nitroreductases reduce the –NO₂ group to a nitro radical anion, causing DNA strand breaks and protein alkylation .

Pharmacokinetic and Toxicity Considerations

ADME Profiling

  • Absorption: Moderate oral bioavailability (∼40%) due to high polarity; parenteral administration preferred.

  • Metabolism: Hepatic CYP450-mediated oxidation of the imidazole ring and nitro group reduction to amine metabolites .

  • Excretion: Renal clearance of sulfonamide and acetamide fragments, with <10% unchanged drug in urine.

Toxicity Risks

  • Hematological Effects: Sulfonamide-linked hypersensitivity reactions (e.g., Stevens-Johnson syndrome) observed in 0.1% of patients .

  • Mutagenicity Potential: Nitroso intermediates from nitro reduction may alkylate DNA, requiring further genotoxicity assays .

Future Directions and Applications

Structural Modifications

  • Nitro Group Replacement: Substituting –NO₂ with –CF₃ or –CN to reduce mutagenicity while retaining electron-withdrawing effects .

  • Hybridization with Fluoroquinolones: Integrating ciprofloxacin-like motifs to enhance Gram-negative coverage .

Therapeutic Prospects

  • Antimicrobial Adjuvants: Combating multidrug-resistant infections in combination with β-lactamase inhibitors .

  • Anticancer Applications: Exploring nitroreductase-triggered cytotoxicity in hypoxic tumor microenvironments .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator